molecular formula C15H11NO2S B4192759 4-(1,3-benzothiazol-2-yl)phenyl acetate

4-(1,3-benzothiazol-2-yl)phenyl acetate

Cat. No. B4192759
M. Wt: 269.3 g/mol
InChI Key: CSTCJMZYESEFPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-benzothiazol-2-yl)phenyl acetate, commonly known as BTA, is a chemical compound that has gained significant attention in scientific research. BTA is a heterocyclic compound that contains a benzothiazole ring and a phenyl acetate group. The chemical structure of BTA makes it a versatile compound that can be used in various scientific applications.

Mechanism of Action

The mechanism of action of BTA is based on its ability to selectively bind to specific biomolecules. BTA can interact with proteins and nucleic acids through hydrogen bonding and electrostatic interactions. The binding of BTA to these biomolecules can induce changes in their conformation and function, leading to various biological effects.
Biochemical and Physiological Effects:
BTA has been shown to have various biochemical and physiological effects in scientific studies. For example, BTA can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. BTA can also induce apoptosis in cancer cells by targeting specific proteins involved in the regulation of cell death.

Advantages and Limitations for Lab Experiments

BTA has several advantages for lab experiments. It is a highly selective probe that can target specific biomolecules, making it ideal for studying their function and localization. BTA is also a stable compound that can be easily synthesized and purified. However, one limitation of BTA is its potential toxicity, which can affect the viability of cells and tissues in experiments.

Future Directions

There are several future directions for the study of BTA. One direction is the development of new BTA derivatives with improved properties, such as increased selectivity and lower toxicity. Another direction is the application of BTA in the study of specific biological processes, such as protein-protein interactions and signal transduction pathways. Additionally, BTA can be used in the development of new diagnostic and therapeutic agents for various diseases.
Conclusion:
In conclusion, 4-(1,3-benzothiazol-2-yl)phenyl acetate, or BTA, is a versatile compound that has significant potential for scientific research. BTA can be synthesized through various methods and has been extensively studied for its various applications in biology and chemistry. Further research into BTA and its derivatives can lead to the development of new diagnostic and therapeutic agents for various diseases.

Scientific Research Applications

BTA has been extensively studied for its various scientific applications. One of the most significant applications is its use as a fluorescent probe in biological studies. BTA can selectively bind to proteins and nucleic acids, making it an ideal probe for detecting and imaging these biomolecules in cells and tissues.

properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S/c1-10(17)18-12-8-6-11(7-9-12)15-16-13-4-2-3-5-14(13)19-15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTCJMZYESEFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzo[d]thiazol-2-yl)phenyl acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-benzothiazol-2-yl)phenyl acetate
Reactant of Route 2
Reactant of Route 2
4-(1,3-benzothiazol-2-yl)phenyl acetate
Reactant of Route 3
Reactant of Route 3
4-(1,3-benzothiazol-2-yl)phenyl acetate
Reactant of Route 4
Reactant of Route 4
4-(1,3-benzothiazol-2-yl)phenyl acetate
Reactant of Route 5
Reactant of Route 5
4-(1,3-benzothiazol-2-yl)phenyl acetate
Reactant of Route 6
Reactant of Route 6
4-(1,3-benzothiazol-2-yl)phenyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.